molecular formula C16H12O7 B1672294 Isorhamnetin CAS No. 480-19-3

Isorhamnetin

Cat. No.: B1672294
CAS No.: 480-19-3
M. Wt: 316.26 g/mol
InChI Key: IZQSVPBOUDKVDZ-UHFFFAOYSA-N
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Description

Isorhamnetin (3′-methoxyquercetin) is an O-methylated flavonol derived from quercetin, with the molecular formula C₁₆H₁₂O₇ and a molecular weight of 316.26 g/mol . It is widely distributed in medicinal plants, including Elaeagnus pungens, Hippophae rhamnoides (sea buckthorn), and Astragalus danicus, and is often found as glycosylated derivatives such as this compound 3-O-β-glucoside-7-O-α-rhamnoside . Its biological activities span antioxidant, anti-inflammatory, anticancer, antiviral, and metabolic regulatory effects, making it a compound of significant pharmacological interest .

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Potential

Isorhamnetin has shown promising results in cancer research, particularly regarding its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Lung Cancer : Research indicates that this compound inhibits the growth and metastasis of A549 lung cancer cells by reducing the activity of matrix metalloproteinases (MMP-2/MMP-9) and interfering with the epithelial-mesenchymal transition (EMT) process via the PI3K/AKT/ERK signaling pathway. This suggests its potential as a therapeutic agent for lung cancer treatment .
  • Melanoma : A study demonstrated that this compound induces apoptosis in B16F10 melanoma cells through the PI3K/Akt and NF-κB pathways. In vivo experiments further confirmed its efficacy in inhibiting tumor growth, highlighting its potential as a treatment for malignant melanoma .
  • Gastric Cancer : this compound modulates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, leading to apoptosis in gastric cancer cells. This mechanism positions this compound as a candidate for gastric cancer therapy .

Anti-Obesity Effects

This compound exhibits anti-obesity properties by reducing adipogenesis and improving metabolic health.

  • Mechanisms : Studies have shown that this compound reduces fat cell differentiation at concentrations of 10 μM or higher, mediated through PPAR-γ and Wnt signaling pathways. Its effects on adipocyte differentiation suggest a role in obesity prevention and management .
  • Clinical Implications : Although limited rodent studies exist, this compound has demonstrated improvements in glycemic control, indicating its potential as an adjunctive treatment for obesity-related metabolic disorders .

Anti-Diabetic Properties

This compound has been investigated for its effects on diabetes and related complications.

  • Mechanisms of Action : It helps lower glucose levels, ameliorates oxidative stress, and reduces inflammation associated with diabetes. The compound modulates lipid metabolism and adipocyte differentiation, contributing to its anti-diabetic effects .
  • Comparative Studies : Research comparing this compound with quercetin (a metabolite) indicates that this compound may offer unique benefits in managing diabetes-related disorders .

Cardiovascular Protection

This compound has been recognized for its cardiovascular protective effects.

  • Mechanisms : It exerts cardioprotective effects through antioxidant activity, modulation of inflammatory responses, and regulation of endothelial function. These mechanisms are crucial for preventing cardiovascular diseases .

Other Pharmacological Activities

Beyond cancer, obesity, and diabetes, this compound displays a range of other pharmacological activities:

  • Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .
  • Antioxidant Activity : The compound's antioxidant properties contribute to cellular protection against oxidative stress, which plays a role in various chronic diseases .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings
AntitumorInhibition of cell proliferation and induction of apoptosisEffective against lung cancer, melanoma, gastric cancer
Anti-obesityReduction of adipogenesis via PPAR-γ and Wnt pathwaysImproves metabolic health; potential adjunct therapy
Anti-diabeticLowers glucose levels; modulates lipid metabolismReduces diabetes-related disorders
Cardiovascular protectionAntioxidant activity; modulation of inflammatory responsesPrevents cardiovascular diseases
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduces inflammation

Comparison with Similar Compounds

Structural Comparison with Similar Flavonoids

Isorhamnetin shares a common 15-carbon flavonoid skeleton with other flavonols but differs in hydroxylation and methylation patterns (Table 1).

Table 1: Structural Differences Between this compound and Key Analogues

Compound Substituents on B Ring C3 Modification Key Structural Features
This compound 3′-O-methyl, 4′-OH –OH Methylation enhances lipophilicity
Quercetin 3′,4′-di-OH –OH Higher polarity due to free hydroxyl
Kaempferol 4′-OH –OH Lacks B-ring methylation
Rhamnetin 3′-O-methyl, 4′-OH –OCH₃ Methylation at C7 instead of C3′
Tamarixetin 4′-O-methyl, 3′-OH –OH Methylation position differs
  • Quercetin vs. This compound : The 3′-O-methyl group in this compound reduces polarity, enhancing membrane permeability and stability compared to quercetin .
  • Kaempferol vs. This compound : this compound’s 3′-methyl group confers stronger antiviral activity against influenza A/H1N1 (70–80% survival in mice vs. 50% for kaempferol) .
  • Glycosylated Derivatives : this compound glycosides (e.g., compound 2 in sea buckthorn) exhibit stronger antiplatelet activity than the aglycone form due to improved solubility and target interaction .

Pharmacological Activity Comparison

Antioxidant and Anti-Inflammatory Effects

  • This compound suppresses LPS-induced oxidative stress in vitro (IC₅₀ = 10 μM) and reduces brain oxidative markers in mice, outperforming quercetin in mitigating neuroinflammation .
  • Quercetin shows broader antioxidant capacity in vitro but lower bioavailability due to rapid metabolism .

Anticancer Activity

  • Both this compound and quercetin induce apoptosis in leukemia cells, but this compound uniquely targets Src kinase via methoxyphenyl interactions, mimicking the tyrosine kinase inhibitor bosutinib .

Metabolic Regulation

  • This compound acts as a PPARγ antagonist , inhibiting adipogenesis in 3T3-L1 cells (80% suppression at 50 μM) and reversing obesity in mice, whereas quercetin lacks this specificity .
  • Contrastingly, some studies mistakenly classified this compound as a PPARγ agonist due to assay variability .

Antiviral Activity

  • This compound’s 3′-methyl group enables potent anti-influenza activity (2-fold reduction in lung viral titer vs. controls) by blocking ROS generation and LC3B lipidation, surpassing kaempferol and quercetin .

Quantitative Distribution in Plants

Table 2: Concentration of this compound and Analogues in Select Species

Plant Species This compound (mg/g DW) Quercetin (mg/g DW) Kaempferol (mg/g DW) Key Organ
Elaeagnus pungens leaf 1.2 ± 0.3 4.8 ± 0.5 0.9 ± 0.2 Leaves
Hippophae rhamnoides fruit 0.8 ± 0.1 0.2 ± 0.05 Fruits
Astragalus danicus 0.5 ± 0.1 0.3 ± 0.1 Aerial parts
  • Elaeagnus oldhami leaves contain exceptionally high quercetin (12.4 mg/g DW) but negligible this compound .
  • Sea buckthorn phenolic fractions contain this compound derivatives (e.g., compound 2) at 5–50 µg/mL, correlating with physiological efficacy .

Clinical and Toxicological Notes

  • Synergy: Combined with escitalopram, this compound enhances antidepressant effects by normalizing TNF-α and IL-1β levels .

Biological Activity

Isorhamnetin is a naturally occurring flavonoid, primarily derived from various medicinal plants. It is a methylated derivative of quercetin and has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Sources

This compound's chemical structure is characterized by the presence of hydroxyl and methoxy groups, which contribute to its biological properties. It is commonly found in:

  • Fruits : Sea buckthorn, apples
  • Vegetables : Onions, leeks
  • Herbs : Ginkgo biloba, various medicinal plants

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals such as DPPH and ABTS radicals. This activity helps in reducing oxidative stress, which is linked to various chronic diseases.

StudyFindings
Wu et al. (2022)Demonstrated that this compound can inhibit lipid peroxidation and reduce oxidative damage in cells .
Burda & Oleszek (2001)Highlighted the flavonoid's ability to scavenge free radicals effectively .

2. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6.

StudyFindings
Kim et al. (2011)Reported that this compound significantly reduced COX-2 expression in cancer cells .
Kuti (2004)Found that this compound inhibited nitric oxide production in vitro .

3. Anticancer Properties

Numerous studies have documented the anticancer effects of this compound across various cancer cell lines.

  • Mechanisms : this compound induces apoptosis, inhibits cell proliferation, and disrupts cell cycle progression.
StudyFindings
Hu et al. (2015)Showed that this compound inhibited growth in hepatocellular carcinoma cells by inducing G1 phase arrest .
Teng et al. (2006)Reported reduced tumor growth in mouse xenograft models treated with this compound .

4. Cardiovascular Benefits

This compound has been associated with cardiovascular protection through its antioxidant effects and ability to modulate lipid metabolism.

StudyFindings
Ibarra et al. (2002)Highlighted the compound's role in protecting vascular smooth muscle cells from oxidative stress .
Zheng et al. (2019)Demonstrated improvements in endothelial function in diabetic models .

5. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases like Alzheimer's.

StudyFindings
Ishola et al. (2019)Found that this compound reduced amyloid-beta toxicity in neuronal cells .
Adachi et al. (2019)Indicated potential mechanisms involving modulation of signaling pathways related to neurodegeneration .

Case Study 1: Skin Cancer Prevention

A study investigated the effect of this compound on skin cancer prevention through its inhibition of EGF-induced neoplastic transformation in JB6 cells. The results demonstrated a marked reduction in cell colony formation without affecting cell viability, indicating its potential for skin cancer prevention .

Case Study 2: Diabetes Management

In a clinical setting, this compound was evaluated for its effects on diabetes-related complications. It was found to lower blood glucose levels and improve lipid profiles in diabetic rats, showcasing its therapeutic potential for managing diabetes .

Q & A

Basic Research Questions

Q. What is the chemical structure and physicochemical profile of isorhamnetin?

this compound (C₁₆H₁₂O₇), a 3′-O-methylated metabolite of quercetin, is a flavonoid with a hydroxyl group at positions 3, 5, 7 and a methoxy group at position 3′. Its physicochemical properties include low water solubility (0.0026 mg/mL at 25°C) and high lipophilicity (log P = 3.71), which influence bioavailability and necessitate formulation strategies like nanoencapsulation or co-solvent systems for in vivo studies. Thermodynamic analysis reveals its dissolution is endothermic and entropy-driven .

Q. What are the primary mechanisms through which this compound exerts its biological effects in disease models?

this compound modulates key signaling pathways, including:

  • PPAR-γ activation : In gastric cancer, it binds to PPAR-γ's ligand-binding domain (binding energy: -8.2 kcal/mol), upregulating apoptosis genes (e.g., Bax, FasL) and suppressing tumor growth in xenograft models .
  • ROS-dependent apoptosis : At 20–50 μM, it induces mitochondrial dysfunction (JC-1 assay) and caspase-3 activation in breast cancer cells, reversible by ROS scavengers like NAC .
  • Anti-inflammatory effects : Inhibits NADPH oxidase subunit p47phox overexpression, reducing superoxide production in angiotensin II-treated aortic endothelial cells .

Q. How does this compound modulate adipocyte differentiation and lipid metabolism?

At 10 μM, this compound suppresses adipogenesis in 3T3-L1 pre-adipocytes by downregulating PPAR-γ (41.5% reduction) and C/EBP-α expression. It also inhibits lipid droplet formation via Wnt/β-catenin signaling, though effects vary between physiological (1–5 μM) and supraphysiological doses (>10 μM) .

Advanced Research Questions

Q. How do contradictory findings on this compound's anti-obesity effects inform future experimental designs?

While in vitro studies show adipogenesis inhibition at ≥10 μM , in vivo rodent models require >2-week treatments for efficacy, suggesting pharmacokinetic limitations. Researchers should:

  • Compare glycosylated vs. aglycone forms (e.g., this compound-3-O-glucoside) to assess bioavailability.
  • Integrate multi-omics (transcriptomics/lipidomics) to resolve dose-dependent effects on lipogenesis vs. fatty acid oxidation .

Q. What molecular techniques are critical for validating this compound's interaction with xanthine dehydrogenase in purine metabolism?

  • Molecular docking : Use PyRx or AutoDock to calculate binding affinity (-7.9 to -8.2 kcal/mol) and identify critical residues (e.g., Arg880, Phe649) in xanthine dehydrogenase’s active site.
  • Functional assays : Measure uric acid levels in cell models (e.g., HepG2) pretreated with this compound and xanthine oxidase substrates.
  • Lipinski Rule compliance : Confirm drug-likeness (mass: 316 Da, H-bond donors: 4) for translational potential .

Q. How can researchers address discrepancies in this compound's effects on PPAR-γ expression across different cell types?

In gastric cancer, this compound activates PPAR-γ to induce apoptosis , whereas in adipocytes, it suppresses PPAR-γ . To reconcile this:

  • Perform tissue-specific chromatin immunoprecipitation (ChIP-seq) to map PPAR-γ binding sites.
  • Use PPAR-γ knockout models or antagonists (e.g., GW9662) to isolate ligand-dependent vs. -independent effects.
  • Analyze co-activator recruitment (e.g., PGC-1α) via co-immunoprecipitation .

Q. What methodologies are recommended for analyzing this compound's role in ROS-dependent apoptosis pathways?

  • ROS quantification : Use DCFH-DA fluorescence with flow cytometry (peak at 1-hour exposure) and validate with mitochondrial superoxide probes (MitoSOX).
  • Caspase activity assays : Measure cleavage of PARP and caspases-3/8/9 via Western blot.
  • Rescue experiments : Pre-treat cells with NAC (5 mM) to confirm ROS dependency .

Q. How can phosphoproteomics elucidate this compound's anti-motion sickness mechanism?

  • Network pharmacology : Map targets to glutamatergic synapse pathways (e.g., NMDAR1, CaMKII).
  • Phosphoproteomic profiling : Use TiO₂ enrichment and LC-MS/MS to identify phosphorylation changes in vestibular nucleus tissues (e.g., CREB Ser133).
  • In vivo validation : Apply qRT-PCR and Western blot in motion-sickness-induced mice to confirm pathway inhibition .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQSVPBOUDKVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197379
Record name 3-Methylquercetin
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Molecular Weight

316.26 g/mol
Source PubChem
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Physical Description

Solid
Record name Isorhamnetin
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CAS No.

480-19-3
Record name Isorhamnetin
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Melting Point

311 - 314 °C
Record name Isorhamnetin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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